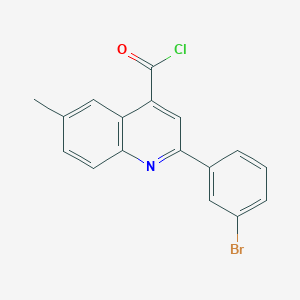
2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved in the synthesis .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed .Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .科学的研究の応用
Luminescent Properties and Catalytic Applications
A study by Xu et al. (2014) explored the synthesis and characterization of cyclopalladated and cyclometalated complexes, including compounds structurally similar to 2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride. These complexes exhibited luminescence with emission peaks in the UV spectrum and were applied in coupling reactions of aryl chlorides, showcasing their potential in catalytic and luminescent applications (Xu et al., 2014).
Synthesis of Aromatic Compounds
Tagata and Nishida (2003) described the use of palladium charcoal-catalyzed Suzuki-Miyaura coupling to synthesize arylpyridines and arylquinolines. Their research shows the importance of specific ligands in facilitating the coupling of haloquinolines and halopyridines, which is relevant to the synthesis processes involving compounds like 2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride (Tagata & Nishida, 2003).
Fluorescence Derivatization in Chromatography
Yoshida, Moriyama, and Taniguchi (1992) discovered that compounds structurally similar to 2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride can act as fluorescence derivatization reagents for alcohols in high-performance liquid chromatography, indicating potential analytical applications in the field of chemistry (Yoshida et al., 1992).
Biological Applications
Geddes et al. (2001) synthesized fluorescent probes through the quaternisation of 6-methylquinoline with methyl bromide and other compounds, leading to probes whose fluorescence is quenched by chloride ions. These probes, including variants related to 2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride, have potential applications in biological systems, particularly in chloride determination (Geddes et al., 2001).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3-bromophenyl)-6-methylquinoline-4-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO/c1-10-5-6-15-13(7-10)14(17(19)21)9-16(20-15)11-3-2-4-12(18)8-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWGNZAPCMERLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



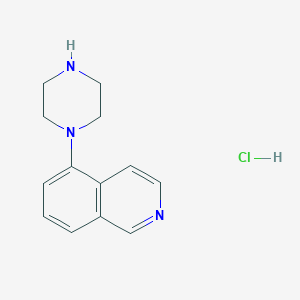
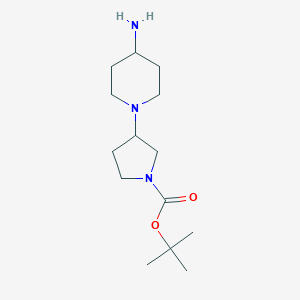
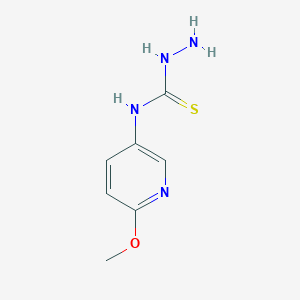
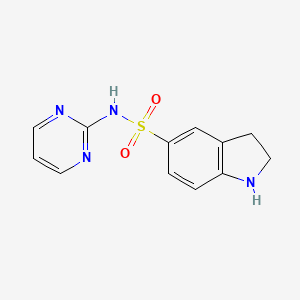
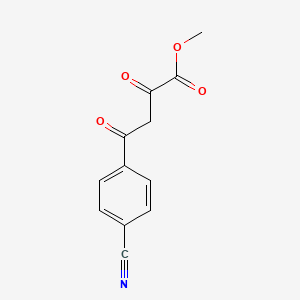

![3-[(3-Aminophenyl)amino]benzonitrile](/img/structure/B1372768.png)




